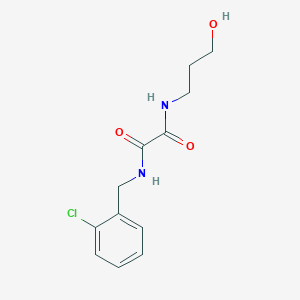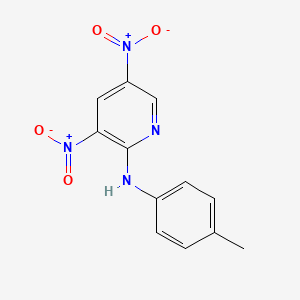
N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide
描述
N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide, also known as CHPED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In medicine, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In agriculture, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to inhibit the activity of chitinase, an enzyme that is essential for the growth and development of insects and fungi.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and pain, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In agriculture, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to have insecticidal and fungicidal properties, as well as improve plant growth and yield. In environmental science, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to remove heavy metals from contaminated soil and water.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide in lab experiments is its versatility. It can be used in a variety of assays and experiments, making it a valuable tool for researchers in various fields. It is also relatively easy to synthesize, which makes it accessible to researchers who may not have access to more complex compounds. However, one of the main limitations of using N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide is its potential toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to fully understand its potential side effects and toxicity in humans.
未来方向
There are many potential future directions for research on N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide. In medicine, further studies are needed to fully understand its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. It also has potential as an anti-cancer agent, and more research is needed to explore this possibility. In agriculture, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has potential as an alternative to traditional pesticides, and more research is needed to understand its efficacy and safety. Finally, in environmental science, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has potential as a tool for the remediation of contaminated soil and water, and more research is needed to explore this possibility.
合成方法
The synthesis of N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide involves the reaction between 2-chlorobenzylamine and 3-chloropropane-1,2-diol in the presence of a base catalyst. The reaction takes place at a temperature of 80-85°C for 24-48 hours, resulting in the formation of N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide as a white solid.
科学研究应用
N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been studied for its ability to remove heavy metals from contaminated soil and water.
属性
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-10-5-2-1-4-9(10)8-15-12(18)11(17)14-6-3-7-16/h1-2,4-5,16H,3,6-8H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQZGGYJTBZWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367499 | |
| Record name | N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
CAS RN |
6168-25-8 | |
| Record name | N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)

![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)

![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)


![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
